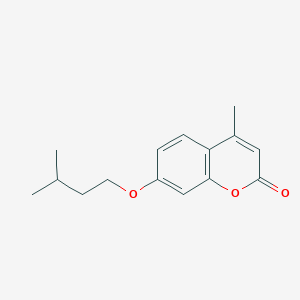![molecular formula C21H28O3 B5201768 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a synthetic compound that belongs to the class of selective beta-2 adrenergic agonists. It is commonly known as 'Procaterol' and is used in the treatment of respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation and improved airflow. It also inhibits the release of inflammatory mediators, reducing inflammation in the airways.
Biochemical and Physiological Effects:
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has several biochemical and physiological effects. It increases the levels of cyclic AMP (cAMP) in the airway smooth muscle cells, leading to relaxation of the smooth muscles and bronchodilation. It also reduces the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, reducing inflammation in the airways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene in lab experiments is its selective action on the beta-2 adrenergic receptors in the lungs. This makes it a useful tool for studying the mechanisms of bronchodilation and the role of beta-2 adrenergic receptors in respiratory diseases. However, one of the limitations is that it is a synthetic compound and may not fully replicate the physiological effects of endogenous beta-2 adrenergic agonists.
Future Directions
There are several future directions for research on 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of research is the development of new formulations and delivery systems for improved efficacy and patient compliance. Another area of research is the investigation of its potential use in the treatment of other respiratory diseases such as cystic fibrosis and pulmonary hypertension. Additionally, further studies are needed to fully understand the mechanisms of action and the long-term effects of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene.
Conclusion:
In conclusion, 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a synthetic compound that has therapeutic potential in the treatment of respiratory diseases such as bronchial asthma and 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. It acts on the beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of other respiratory diseases.
Synthesis Methods
The synthesis of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutyl-2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 4-methylbenzene-1,2-diol in the presence of an acid catalyst to form the final product.
Scientific Research Applications
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is a selective beta-2 adrenergic agonist that acts on the beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow. It has been shown to be effective in the treatment of bronchial asthma and 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene.
properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-12-11-17(3)15-21(18)24-14-8-7-13-23-20-10-6-5-9-19(20)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMDQBEHJFVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)
![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)
![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
![N-[2-methoxy-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5201730.png)
methyl]phosphonate](/img/structure/B5201733.png)
![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)